Cas no 88757-48-6 (Acetonitrile, [(5-chloro-2-methyl-8-quinolinyl)oxy]-)

Acetonitrile, [(5-chloro-2-methyl-8-quinolinyl)oxy]- structure
88757-48-6 structure
Product Name:Acetonitrile, [(5-chloro-2-methyl-8-quinolinyl)oxy]-
CAS No:88757-48-6
MF:C12H9ClN2O
MW:232.66566157341
CID:622184
PubChem ID:71320005
Update Time:2025-04-19

Acetonitrile, [(5-chloro-2-methyl-8-quinolinyl)oxy]- Chemical and Physical Properties

Names and Identifiers

    • Acetonitrile, [(5-chloro-2-methyl-8-quinolinyl)oxy]-
    • 2-(5-chloro-2-methylquinolin-8-yl)oxyacetonitrile
    • DTXSID00749987
    • [(5-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile
    • 2-((5-Chloro-2-methylquinolin-8-yl)oxy)acetonitrile
    • 88757-48-6
    • Inchi: 1S/C12H9ClN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3
    • InChI Key: NOZTYDKDLPWZRF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C2C1=CC=C(C)N=2)OCC#N

Computed Properties

  • Exact Mass: 232.0403406g/mol
  • Monoisotopic Mass: 232.0403406g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 45.9Ų
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